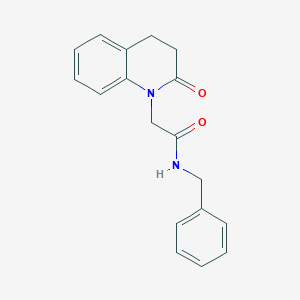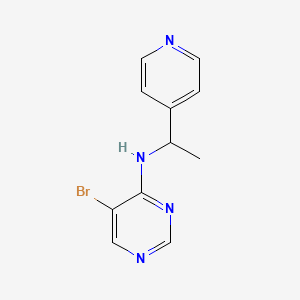![molecular formula C10H13BrN4O B7579371 5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)
5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 5-BPMP and is a derivative of pyrimidine. It has a molecular formula of C12H14BrN3O and a molecular weight of 303.17 g/mol.
Mechanism of Action
The mechanism of action of 5-BPMP involves its interaction with the active site of the target enzyme, thereby inhibiting its activity. It binds to the ATP-binding site of the enzyme, preventing the binding of ATP and subsequent phosphorylation of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BPMP depend on the target enzyme and the cellular process involved. It has been found to inhibit the proliferation of cancer cells by blocking the cell cycle progression. It also exhibits neuroprotective effects by inhibiting the activity of GSK-3β, which is involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-BPMP in lab experiments is its high potency and selectivity towards certain enzymes. It also has a relatively simple synthesis method, making it accessible to researchers. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research of 5-BPMP. One area of interest is its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Further studies are needed to explore its mechanism of action and optimize its pharmacological properties. Additionally, the synthesis of novel derivatives of 5-BPMP can be explored to improve its potency and selectivity towards target enzymes.
In conclusion, 5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one is a promising compound with potential applications in various fields of scientific research. Its potent inhibitory activity against certain enzymes makes it a valuable tool for drug discovery and medicinal chemistry. Further studies are needed to fully explore its potential and optimize its pharmacological properties.
Synthesis Methods
The synthesis of 5-BPMP involves the reaction of 5-bromopyrimidine-4-carboxylic acid with 1-methylpiperidin-2-one in the presence of a suitable catalyst. The reaction takes place under controlled conditions, and the resulting compound is purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
5-BPMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been found to possess potent inhibitory activity against certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in various cellular processes.
properties
IUPAC Name |
5-[(5-bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O/c1-15-5-7(2-3-9(15)16)14-10-8(11)4-12-6-13-10/h4,6-7H,2-3,5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJIQTPDLSOCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B7579289.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)

![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)


![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)

![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)

![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![2-[4-[(5-Chloro-2-methoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579400.png)